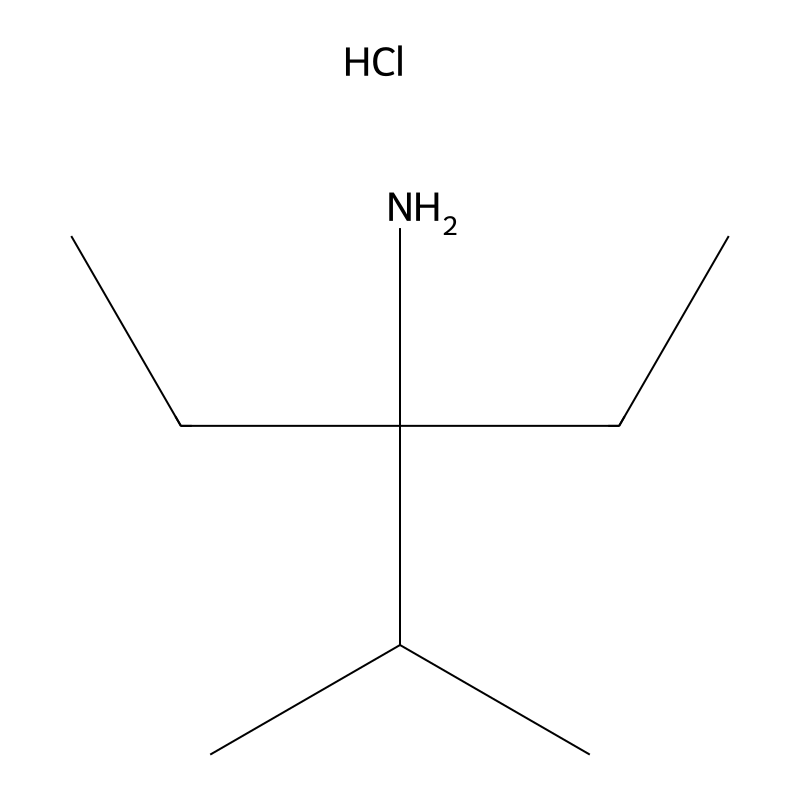

3-ethyl-2-methylpentan-3-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Ethyl-2-methylpentan-3-amine hydrochloride is an organic compound with the molecular formula C8H20ClN and a molecular weight of 165.70 g/mol. It is a branched amine characterized by the presence of both an ethyl and a methyl group attached to a pentane backbone. This compound, also known as 1,3-dimethylamylamine (DMAA), has garnered attention for its potential applications in various scientific fields, particularly due to its stimulant properties and structural similarities to other bioactive compounds such as ephedrine and amphetamine.

- Oxidation: The amine group can be oxidized to yield nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can be reduced to form secondary or tertiary amines using agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The amine group participates in nucleophilic substitution reactions, forming new carbon-nitrogen bonds with alkyl halides or acyl chlorides.

These reactions are significant for synthesizing various nitrogen-containing compounds used in pharmaceuticals and specialty chemicals.

The biological activity of 3-ethyl-2-methylpentan-3-amine hydrochloride has been studied primarily for its stimulant effects on the central nervous system. It is reported to increase blood pressure and heart rate, exhibiting vasoconstrictive properties that can reduce blood flow to certain organs. These effects are similar to those of other stimulants, making it a subject of interest in both pharmacological research and fitness supplementation contexts .

Synthesis of 3-ethyl-2-methylpentan-3-amine hydrochloride can be achieved through various methods:

- Reductive Amination: This involves the reaction of a ketone or aldehyde with an amine in the presence of reducing agents like sodium cyanoborohydride.

- Alkylation Reactions: The compound can also be synthesized by reacting methylhexanamine with ethyl bromide.

- Reduction of Ketones: Another method includes reducing 3-methylpentan-3-one using hydroxylamine hydrochloride.

These methods are optimized for yield and purity, often employing advanced techniques such as continuous flow reactors.

3-Ethyl-2-methylpentan-3-amine hydrochloride has several applications across different fields:

- Pharmaceuticals: It serves as a potential intermediate in the synthesis of various drugs due to its biological activity.

- Research: The compound is used in studies exploring its effects on biological systems and its interactions with receptors and enzymes.

- Fitness Supplements: Owing to its stimulant properties, it has been incorporated into dietary supplements aimed at enhancing athletic performance.

Research on interaction studies involving 3-ethyl-2-methylpentan-3-amine hydrochloride focuses on its binding affinity to various receptors in the central nervous system. Its mechanism of action likely involves modulating neurotransmitter levels, similar to other stimulants. Studies have shown that it can influence pathways related to energy metabolism and alertness, although further research is necessary to fully elucidate these interactions .

Several compounds share structural similarities with 3-ethyl-2-methylpentan-3-amine hydrochloride:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methylpentan-2-amine | Lacks the ethyl group; simpler structure | Less complex reactivity compared to 3-ethyl variant |

| 2-Methylpentan-3-amine | Different positioning of the methyl group | Alters steric hindrance affecting reactivity |

| 3-Ethylpentan-3-amine | Lacks methyl group on the second carbon | Changes biological activity profile |

The uniqueness of 3-ethyl-2-methylpentan-3-amine hydrochloride lies in its specific branching pattern, which influences its reactivity and interactions with biomolecules, making it particularly valuable in synthetic applications and research contexts.